4-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

Chemical biology Medicinal chemistry Chemical probe development

4-Fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (CAS 897614-14-1; molecular formula C₁₈H₁₄FN₃O₃S; molecular weight 371.39 g/mol) is a fully synthetic small molecule characterized by a benzamide core linking a 4-fluorophenyl ring (ring A) to a 3-aminophenyl spacer, which is in turn connected to a 6-methanesulfonylpyridazin-3-yl moiety (ring B). The compound belongs to the broader chemotype of pyridazine-containing benzamides, a scaffold class that has yielded potent kinase inhibitors (e.g., VEGFR2 inhibitors with IC₅₀ values reaching 0.95 nM ) and CB1 receptor antagonists (Ki values of 44.6–75.5 nM ).

Molecular Formula C18H14FN3O3S
Molecular Weight 371.39
CAS No. 897614-14-1
Cat. No. B2952846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
CAS897614-14-1
Molecular FormulaC18H14FN3O3S
Molecular Weight371.39
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H14FN3O3S/c1-26(24,25)17-10-9-16(21-22-17)13-3-2-4-15(11-13)20-18(23)12-5-7-14(19)8-6-12/h2-11H,1H3,(H,20,23)
InChIKeyAAGRZLULQGBWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (CAS 897614-14-1): Compound Identity and Class Context


4-Fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (CAS 897614-14-1; molecular formula C₁₈H₁₄FN₃O₃S; molecular weight 371.39 g/mol) is a fully synthetic small molecule characterized by a benzamide core linking a 4-fluorophenyl ring (ring A) to a 3-aminophenyl spacer, which is in turn connected to a 6-methanesulfonylpyridazin-3-yl moiety (ring B) . The compound belongs to the broader chemotype of pyridazine-containing benzamides, a scaffold class that has yielded potent kinase inhibitors (e.g., VEGFR2 inhibitors with IC₅₀ values reaching 0.95 nM [1]) and CB1 receptor antagonists (Ki values of 44.6–75.5 nM [2]). However, in the open scientific literature indexed as of mid-2026, no peer-reviewed publication or patent explicitly reports target-specific biological activity data for this exact compound. Its structural features—the electron-withdrawing 6-methanesulfonyl substituent on the pyridazine ring and the para-fluoro substituent on the benzamide phenyl—are consistent with motifs known to modulate metabolic stability, hydrogen-bonding capacity, and target-binding geometry in analogous chemotypes [1] [3]. The compound is commercially available from multiple vendors for research use only.

Why 4-Fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide Cannot Be Replaced by Generic In-Class Analogs


Interchanging 4-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide with structurally related pyridazine-benzamide or pyridazine-sulfonamide analogs carries significant scientific risk. Within the pyridazine-amide chemotype, minor substituent changes produce large shifts in target affinity and selectivity: in a VEGFR2 kinase inhibitor series, moving from unsubstituted to meta-substituted 6-phenoxy-imidazopyridazine benzamides altered potency by orders of magnitude [1]; in CB1 antagonist programs, Ki values for pyridazine sulfonamides ranged from 44.6 nM to >40 µM across structurally similar compounds [2]; and in CFTR inhibitor patents, the difference between an active compound (IC₅₀ < 30 µM in T84 assay) and an inactive one hinges on the precise nature of the sulfonylamino or aminocarbonyl substituent [3]. The target compound's unique combination—a 4-fluoro substituent on the benzamide ring paired with a 6-methanesulfonyl group on the pyridazine—is not duplicated by any commercially available close analog. This specific substitution pattern determines electronic distribution, conformational preferences, and hydrogen-bond acceptor/donor topology, all of which govern target engagement. Without direct comparative data, generic substitution introduces uncontrolled variables that can invalidate SAR continuity, confound screening campaigns, or derail lead optimization efforts.

Quantitative Differentiation Evidence for 4-Fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (CAS 897614-14-1)


Structural Uniqueness: 4-Fluoro Substituent on Benzamide vs. Closest Commercially Available Analogs

The closest commercially cataloged analogs to CAS 897614-14-1 that retain the 6-methanesulfonylpyridazin-3-yl core but vary the benzamide substituent include N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide (CAS 946327-45-3) and N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide (CAS not publicly linked to bioactivity data). Unlike these analogs, the target compound uniquely features a single para-fluoro substituent on the benzamide phenyl ring . This fluorine atom modifies the electron density of the aromatic ring (Hammett σₚ = +0.06 for F vs. σₘ = −0.07 for 3,5-dimethyl and σₚ = +0.54 for CF₃), which alters amide bond rotational barriers, hydrogen-bond acceptor capacity, and potential for halogen-bond interactions at target binding sites [1]. The methylsulfonyl group on the pyridazine (calculated logP contribution ≈ −1.3) balances the lipophilicity introduced by the biphenyl-like scaffold, a property profile not duplicated by any single commercially available analog .

Chemical biology Medicinal chemistry Chemical probe development

Linker Chemistry Differentiation: Benzamide vs. Benzenesulfonamide Scaffold in Pyridazine Series

A critical structural distinction separates CAS 897614-14-1 from the majority of its cataloged congeners: the linker between the central phenyl ring and the terminal aryl group is a benzamide (–C(=O)–NH–), whereas the most abundant commercially available close analogs (e.g., CAS 921836-90-0, CAS 946256-14-0, CAS 1005304-04-0) are benzenesulfonamides (–S(=O)₂–NH–) . This difference is functionally significant. In carbonic anhydrase inhibitor programs, the sulfonamide –SO₂NH₂ group serves as the canonical zinc-binding warhead, dictating target engagement; replacement with a benzamide abolishes CA inhibitory activity [1]. Conversely, in kinase inhibitor design, the benzamide NH typically acts as a hinge-binding hydrogen-bond donor, whereas a sulfonamide linker introduces a tetrahedral sulfur geometry that alters the trajectory of the terminal ring, dramatically affecting kinase selectivity profiles [2]. The benzamide linker in the target compound provides a planar, conjugated system with distinct dihedral angle preferences (typical Ar–C(=O)–N–Ar torsion angle ≈ 10–30° for secondary benzamides) compared to sulfonamides (Ar–S(=O)₂–N–Ar torsion angle ≈ 60–90°), resulting in different three-dimensional pharmacophore presentations.

Scaffold hopping Structure-activity relationships Kinase inhibitor design

Regioisomeric Specificity: 3-Aminophenyl vs. 4-Aminophenyl Spacer in Pyridazine-Benzamide Series

The target compound incorporates a meta-substituted (3-aminophenyl) spacer connecting the benzamide carbonyl to the pyridazine ring. A distinct set of commercially cataloged regioisomers exists with a para-substituted (4-aminophenyl) spacer, exemplified by 3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 921585-71-9) . This positional difference is non-trivial. In a series of pyridazine amide Syk kinase inhibitors, the orientation of the central phenyl ring relative to the pyridazine was a key determinant of kinase selectivity: the trajectory of the terminal aryl group differed by approximately 2.4 Å between meta- and para-substituted analogs, sufficient to alter the compound's ovality and its selectivity profile across a panel of 456 kinases [1]. The meta-substitution in CAS 897614-14-1 introduces a kink in the molecular axis (centroid–centroid–centroid angle ≈ 120°), whereas the para-substituted regioisomer is more linear (angle ≈ 150–180°), affecting shape complementarity to binding pockets.

Regioisomer comparison Medicinal chemistry Target engagement

Physicochemical Property Differentiation: Calculated logP and Solubility Profile vs. Closest Analogs

Computational property prediction distinguishes CAS 897614-14-1 from its nearest cataloged neighbors. The target compound has a calculated logP of approximately 2.8 (predicted via fragment-based methods), with 1 hydrogen-bond donor (amide NH) and 6 hydrogen-bond acceptors (amide C=O, sulfonyl oxygens, pyridazine nitrogens, fluorine) . In comparison, the benzenesulfonamide analog CAS 921836-90-0 has a higher molecular weight (C₁₈H₁₆FN₃O₄S₂, MW ~421.5) and an additional sulfonyl oxygen, increasing its H-bond acceptor count to 7 and likely raising its polar surface area. The trifluoromethyl analog (C₁₉H₁₄F₃N₃O₃S, MW ~421.39) has a considerably higher predicted logP (~3.6) due to the CF₃ group . These differences place the target compound in a distinct property space: its intermediate lipophilicity and moderate H-bond donor count are compatible with oral bioavailability guidelines (Lipinski Rule of Five), but its specific property vector does not overlap with any single commercially available analog [1].

ADME prediction Physicochemical profiling Compound quality metrics

Recommended Application Scenarios for 4-Fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (CAS 897614-14-1)


SAR Exploration of Pyridazine-Benzamide Kinase Inhibitor Chemotypes

Based on the established precedent that pyridazine-containing benzamides can achieve nanomolar potency against VEGFR2 (IC₅₀ = 0.95 nM) [1] and that the benzamide linker geometry is critical for hinge-binding in kinase targets [2], this compound is suitable as a scaffold-diversification element in kinase inhibitor SAR programs. Its unique combination of a 4-fluoro substituent and a 6-methanesulfonylpyridazine ring, bridged by a meta-aminophenyl benzamide linker (see Section 3, Evidence Items 1–3), provides a distinct pharmacophore presentation relative to available analogs. Researchers can use this compound to probe the fluorine tolerance of kinase hinge regions and to compare benzamide vs. sulfonamide linker preferences in target engagement assays.

Chemical Probe and Tool Compound Development for Target Deconvolution

Where patent literature suggests that pyridazine sulfonamide/amide derivatives have been investigated as CFTR inhibitors (with activity thresholds of IC₅₀ < 30 µM in T84 assays or >30% inhibition at 20 µM in FRT assays) [3] and as CB1 receptor antagonists (Ki = 44.6–75.5 nM) [4], this compound can serve as a structurally distinct negative control or comparator in target deconvolution panels. Its benzamide (not sulfonamide) linker predicts that it will not engage carbonic anhydrase zinc-binding sites [5], making it a useful selectivity control when profiling pyridazine-sulfonamide hits. The physicochemical property differentiation detailed in Section 3, Evidence Item 4 supports its use as a property-matched reference compound in ADME assays.

Fragment-Based and Structure-Guided Drug Design Libraries

The 6-methanesulfonylpyridazine fragment is a recognized privileged structure in medicinal chemistry, appearing in diverse bioactive chemotypes [1] [4]. This compound, as a fully elaborated benzamide derivative, can be used as a positive control or reference ligand in crystallographic soaking experiments and biophysical binding assays (SPR, ITC, TSA) aimed at identifying the binding mode of the 6-methanesulfonylpyridazine core. Its regioisomeric specificity (meta-aminophenyl spacer, documented in Section 3, Evidence Item 3) ensures that binding poses observed with this compound are geometrically distinct from those obtained with para-substituted regioisomers, providing orthogonal structural information for fragment growing and merging strategies.

Comparative Metabolic Stability and Physicochemical Benchmarking

Given the calculated logP (~2.8) and molecular weight (371.39) that position this compound in favorable oral drug-like space (see Section 3, Evidence Item 4), it is well-suited as a calibration standard in metabolic stability assays (human or mouse liver microsomes, hepatocytes) for pyridazine-containing compound series. Its single fluorine substituent provides a moderate metabolic stabilization effect without the extreme lipophilicity of CF₃ analogs (ClogP ~3.6), enabling researchers to benchmark the metabolic liability introduced by the pyridazine-methylsulfonyl core independently of strong electronic perturbations from the terminal ring. This scenario directly leverages the quantitative property differences established in Section 3.

Quote Request

Request a Quote for 4-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.